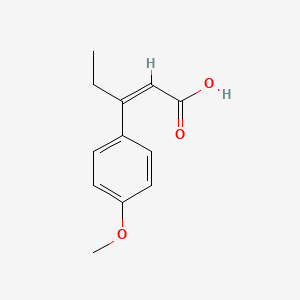

3-(4-Methoxyphenyl)pent-2-enoicacid

Description

3-(4-Methoxyphenyl)pent-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a pent-2-enoic acid backbone substituted with a 4-methoxyphenyl group at the β-position. The compound’s structure combines a conjugated double bond system with an electron-donating methoxy group, influencing its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(Z)-3-(4-methoxyphenyl)pent-2-enoic acid |

InChI |

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8- |

InChI Key |

PNGLWXCBVRIOPB-HJWRWDBZSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)O)/C1=CC=C(C=C1)OC |

Canonical SMILES |

CCC(=CC(=O)O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pent-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and is carried out at ambient temperature .

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)pent-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)pent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenyl)pentanoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)pentanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)pent-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound’s methoxy group plays a crucial role in its antioxidant activity, helping to neutralize free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares key structural attributes and substituent effects of 3-(4-methoxyphenyl)pent-2-enoic acid with analogous compounds:

Physicochemical Properties

- Acidity : The α,β-unsaturated system increases acidity compared to saturated analogs. Substituents like chlorine (electron-withdrawing) further lower pKa, while methoxy (electron-donating) slightly raises it .

- Solubility : Longer chains (e.g., pent vs. but) enhance lipophilicity. Methoxyphenyl derivatives exhibit moderate solubility in polar solvents due to H-bonding .

- Spectroscopy: NMR and FT-IR data for (E)-pent-2-enoic acid derivatives show characteristic peaks for conjugated double bonds (δ 6.0–7.5 ppm for protons; ~1700 cm⁻¹ for C=O stretching) .

Crystallography and Molecular Interactions

- 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid (closely related compound) crystallizes in a monoclinic system with extensive O–H···O hydrogen bonds, forming inversion dimers and layered structures .

- (E)-3-(4-Methoxyphenyl)but-2-enoic acid (PDB 5O6) has a planar methoxyphenyl group and participates in similar H-bonding networks .

Biological Activity

3-(4-Methoxyphenyl)pent-2-enoic acid, also known as (E)-3-(4-methoxyphenyl)pent-2-enoic acid, is an organic compound characterized by a pentenoic acid structure with a methoxy-substituted phenyl group. Its molecular formula is C₁₂H₁₄O₃, which includes both a double bond and a carboxylic acid functional group. These structural features contribute to its reactivity and biological activity, making it a subject of interest in various biochemical studies.

Biological Activity Overview

Research indicates that 3-(4-methoxyphenyl)pent-2-enoic acid interacts with various enzymes and proteins within cells. Its ability to modulate enzyme activity suggests potential roles in several biochemical pathways relevant to disease states. Notably, it has been shown to interact with isomerases that catalyze transformations involving similar substrates.

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Modulation : It has been reported to influence the activity of certain enzymes, potentially affecting metabolic pathways.

- Cellular Interaction : Its lipophilicity, enhanced by the methoxy group, allows for better interaction with cellular membranes and proteins.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values and mechanisms require further investigation .

Structural Analysis

The structural configuration of 3-(4-methoxyphenyl)pent-2-enoic acid distinguishes it from similar compounds. For instance, its analogs such as (E)-3-(4-methoxyphenyl)prop-2-enoic acid and 4-methoxycinnamic acid differ in chain length and functional groups, which affect their biological activities (Table 1).

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (E)-3-(4-methoxyphenyl)prop-2-enoic acid | Shorter carbon chain (propene instead of pentene) | Potentially different reactivity due to chain length |

| 4-Methoxycinnamic acid | Contains a similar aromatic structure but lacks the pentene chain | Different functional groups affect biological activity |

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that 3-(4-methoxyphenyl)pent-2-enoic acid exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent . Further studies are needed to elucidate its mechanism of action and efficacy.

- Vascular Disruption Agents : Similar compounds have been investigated for their ability to disrupt tumor-associated vasculature. For example, benzosuberene analogues have demonstrated significant vascular disrupting activity (VDA), which may be relevant for understanding the potential applications of 3-(4-methoxyphenyl)pent-2-enoic acid in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.